Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
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Overview
Description
Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a chemical compound with the molecular formula C24H47NO6. It is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by an acetamido group, and the hydroxyl group at the first carbon is replaced by a hexadecyl group. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be synthesized through the glycosylation of 2-acetamido-2-deoxy-D-glucose with hexadecyl alcohol. The reaction typically involves the use of a glycosyl donor, such as a trichloroacetimidate, and a Lewis acid catalyst, like boron trifluoride etherate, under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through column chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: this compound carboxylic acid.
Reduction: Hexadecyl 2-amino-2-deoxy-beta-D-glucopyranoside.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of cell membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily based on its ability to interact with lipid bilayers. The hexadecyl group embeds into the hydrophobic core of the membrane, while the glucopyranoside moiety interacts with the polar head groups of the lipids. This interaction can alter membrane fluidity and permeability, making it useful in various applications such as drug delivery .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar structure but with a methyl group instead of a hexadecyl group.
Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Contains a benzyl group instead of a hexadecyl group.
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Used in enzymatic assays, contains a 4-methylumbelliferyl group.
Uniqueness
Hexadecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its long hydrophobic hexadecyl chain, which imparts strong amphiphilic properties. This makes it particularly effective as a surfactant and in applications requiring membrane interaction, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H47NO6 |
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Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[2-hexadecoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H47NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30-24-21(25-19(2)27)23(29)22(28)20(18-26)31-24/h20-24,26,28-29H,3-18H2,1-2H3,(H,25,27) |
InChI Key |
WKLPLHUPPYUENY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origin of Product |
United States |
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